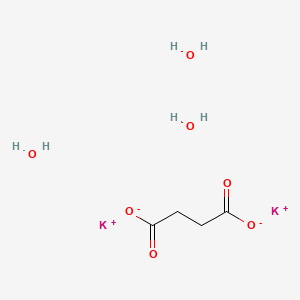

Dipotassium succinate trihydrate

CAS No.: 6100-18-1

Cat. No.: VC7846577

Molecular Formula: C4H10K2O7

Molecular Weight: 248.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6100-18-1 |

|---|---|

| Molecular Formula | C4H10K2O7 |

| Molecular Weight | 248.31 |

| IUPAC Name | dipotassium;butanedioate;trihydrate |

| Standard InChI | InChI=1S/C4H6O4.2K.3H2O/c5-3(6)1-2-4(7)8;;;;;/h1-2H2,(H,5,6)(H,7,8);;;3*1H2/q;2*+1;;;/p-2 |

| Standard InChI Key | PFTLHQXTAGELAZ-UHFFFAOYSA-L |

| SMILES | C(CC(=O)[O-])C(=O)[O-].O.O.O.[K+].[K+] |

| Canonical SMILES | C(CC(=O)[O-])C(=O)[O-].O.O.O.[K+].[K+] |

Introduction

Synthesis and Industrial Production

Laboratory Synthesis

In laboratory settings, dipotassium succinate trihydrate is synthesized through the neutralization of succinic acid () with potassium hydroxide () in aqueous medium. The reaction proceeds as follows:

Subsequent crystallization under controlled temperature and humidity yields the trihydrate form. Excess water is removed via vacuum filtration, and the product is dried at 40–50°C to prevent dehydration.

Industrial-Scale Manufacturing

Industrial production employs potassium carbonate () as an alternative alkali source due to cost-effectiveness. The process involves:

-

Reactor Charging: Succinic acid and are combined in a molar ratio of 1:1 in deionized water.

-

Neutralization: The exothermic reaction is monitored to maintain pH 7–8.

-

Evaporation: The solution is concentrated using rotary evaporators or falling-film evaporators.

-

Crystallization: Cooling the concentrate induces crystallization, followed by centrifugation to isolate crystals.

-

Drying: Fluidized-bed dryers remove residual moisture, yielding a purity of ≥95% .

Physicochemical Properties

Dipotassium succinate trihydrate exhibits distinct physical and chemical characteristics critical for its applications:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 248.31 g/mol | |

| Melting Point | Decomposes at 160–170°C | |

| Water Solubility (25°C) | 650 g/L | |

| pH (1% solution) | 7.2–7.6 | |

| Density | 1.52 g/cm³ |

The compound’s high solubility and neutral pH in solution make it an ideal buffering agent. Its thermal stability allows for use in high-temperature processes, though prolonged exposure above 150°C induces decomposition into potassium carbonate and succinic anhydride .

Applications Across Industries

Pharmaceutical Applications

Dipotassium succinate trihydrate serves as an excipient in tablet formulations, enhancing drug stability and dissolution rates. Its buffering capacity is leveraged in parenteral solutions to maintain physiological pH. Recent preclinical studies explore its role as a chelating agent in metal detoxification therapies, though clinical data remain limited.

Food Technology

Approved as a food additive (E365), it functions as:

-

Acidity Regulator: Neutralizes excess acidity in processed meats and canned vegetables.

-

Flavor Enhancer: Amplifies umami notes in savory snacks without altering sodium content .

Biochemical Research

In cell culture media, the compound provides a potassium source while stabilizing redox potential. Its use in enzyme assays (e.g., succinate dehydrogenase) is well-documented, owing to non-interference with spectroscopic measurements.

Comparative Analysis with Related Salts

The table below contrasts dipotassium succinate trihydrate with analogous potassium salts:

| Compound | Solubility (g/L) | pH (1% Solution) | Primary Use |

|---|---|---|---|

| Dipotassium Succinate | 650 | 7.2–7.6 | Buffering, Food Additive |

| Dipotassium Phosphate | 1600 | 8.5–9.5 | Fertilizers, Buffers |

| Potassium Citrate | 2200 | 8.0–8.7 | Alkalizing Agent |

This comparison underscores dipotassium succinate’s balanced solubility and near-neutral pH, favoring applications requiring minimal ionic interference .

Emerging Research and Future Directions

Recent investigations highlight its potential in:

-

Green Chemistry: As a biodegradable catalyst in esterification reactions.

-

Energy Storage: Serving as an electrolyte additive in potassium-ion batteries to enhance cyclability.

Ongoing clinical trials are evaluating its efficacy in managing metabolic acidosis, with preliminary results suggesting dose-dependent alkalizing effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume